![molecular formula C9H6ClNO B2404831 4-Chloroisoquinolin-5-ol CAS No. 1956384-89-6](/img/structure/B2404831.png)
4-Chloroisoquinolin-5-ol
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Overview
Description
4-Chloroisoquinolin-5-ol is a chemical compound with the molecular formula C9H6ClNO. It belongs to the class of isoquinolinols and is characterized by a chloro substituent at the fourth position and a hydroxyl group at the fifth position of the isoquinoline ring. This compound appears as a white to yellow crystalline powder and is soluble in water and organic solvents . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroisoquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions. For instance, N-propargyl oxazolidines can be used to produce 4-substituted isoquinolines under microwave irradiation through a sequential palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chloro substituent can be reduced to form isoquinolin-5-ol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of isoquinolin-5-ol.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
4-Chloroisoquinolin-5-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloroisoquinolin-5-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of other compounds. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Chloroisoquinolin-5-ol can be compared with other isoquinolinols and chloro-substituted isoquinolines. Similar compounds include:
4-Chloroisoquinoline: Lacks the hydroxyl group at the fifth position.
Isoquinolin-5-ol: Lacks the chloro substituent at the fourth position.
5-Bromo-4-chloroisoquinoline: Contains a bromo substituent instead of a hydroxyl group at the fifth position.
Uniqueness: The presence of both the chloro and hydroxyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds .
Properties
IUPAC Name |
4-chloroisoquinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-11-4-6-2-1-3-8(12)9(6)7/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLPLYJHZKYEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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